4-Bromo-5-chloro-N-isopropylfuran-2-carboxamide
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Overview
Description
4-Bromo-5-chloro-N-isopropylfuran-2-carboxamide is a heterocyclic compound that contains a furan ring substituted with bromine, chlorine, and an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-chloro-N-isopropylfuran-2-carboxamide typically involves the following steps:
Bromination and Chlorination: The furan ring is first brominated and chlorinated to introduce the bromine and chlorine substituents at the 4 and 5 positions, respectively.
Amidation: The resulting bromochlorofuran is then reacted with isopropylamine to form the carboxamide group.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include controlling the temperature, solvent choice, and reaction time to ensure efficient conversion of starting materials to the desired product.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-chloro-N-isopropylfuran-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles.
Oxidation and Reduction: The furan ring can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine or chlorine atoms.
Scientific Research Applications
4-Bromo-5-chloro-N-isopropylfuran-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical compounds with antibacterial, antifungal, or anticancer properties.
Materials Science: The compound can be incorporated into polymers or other materials to enhance their properties, such as thermal stability or mechanical strength.
Biological Studies: Researchers may use this compound to study its effects on various biological systems, including its potential as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism of action of 4-Bromo-5-chloro-N-isopropylfuran-2-carboxamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or bind to receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
5-Bromofuran-2-carboxamide: Similar structure but lacks the chlorine and isopropyl groups.
4-Bromo-5-isopropyl-1H-pyrazole: Contains a pyrazole ring instead of a furan ring.
Uniqueness
4-Bromo-5-chloro-N-isopropylfuran-2-carboxamide is unique due to the combination of its substituents, which can confer specific chemical and biological properties not found in similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C8H9BrClNO2 |
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Molecular Weight |
266.52 g/mol |
IUPAC Name |
4-bromo-5-chloro-N-propan-2-ylfuran-2-carboxamide |
InChI |
InChI=1S/C8H9BrClNO2/c1-4(2)11-8(12)6-3-5(9)7(10)13-6/h3-4H,1-2H3,(H,11,12) |
InChI Key |
SVCYSBXMUMCOOB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)C1=CC(=C(O1)Cl)Br |
Origin of Product |
United States |
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